molecular formula C21H19NO5 B15024804 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024804
M. Wt: 365.4 g/mol
InChI Key: MASRBWPLEUDFCS-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromeno-pyrrole core, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis could be employed to enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its potential anticancer activity might involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of a chromeno-pyrrole core with methoxyethyl and methoxyphenyl groups. This structural uniqueness imparts specific chemical properties and reactivity, making it a valuable compound for diverse scientific applications .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO5/c1-25-11-10-22-18(13-6-5-7-14(12-13)26-2)17-19(23)15-8-3-4-9-16(15)27-20(17)21(22)24/h3-9,12,18H,10-11H2,1-2H3

InChI Key

MASRBWPLEUDFCS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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